6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1040639-91-5
VCID: VC7869814
InChI: InChI=1S/C22H18FN7O4/c1-32-16-7-6-14(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-4-3-5-15(23)8-13/h3-9,12H,10-11H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)OC
Molecular Formula: C22H18FN7O4
Molecular Weight: 463.4 g/mol

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1040639-91-5

Cat. No.: VC7869814

Molecular Formula: C22H18FN7O4

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1040639-91-5

Specification

CAS No. 1040639-91-5
Molecular Formula C22H18FN7O4
Molecular Weight 463.4 g/mol
IUPAC Name 6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C22H18FN7O4/c1-32-16-7-6-14(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-4-3-5-15(23)8-13/h3-9,12H,10-11H2,1-2H3
Standard InChI Key ABGDAXOXDXQEKX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)OC

Introduction

Synthesis Pathways

The synthesis of such hybrid molecules typically involves multistep reactions combining click chemistry and cyclization techniques. Below is a generalized synthetic approach:

StepReagents/ConditionsDescription
1Aryl hydrazides + Carboxylic acidsFormation of the 1,2,4-oxadiazole ring via cyclization .
2Alkynes + Aryl azidesClick reaction to create the triazole ring under Cu(I)-catalysis .
3Coupling with pyrimidinone derivativesFinal assembly of the triazolo[4,5-d]pyrimidinone scaffold through condensation reactions .

This methodology ensures high yields and structural diversity.

Antimicrobial Potential

The inclusion of the oxadiazole ring has been linked to potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The fluorophenyl group may further enhance these effects by improving cell membrane penetration.

Antitubercular Activity

Triazolo-pyrimidinone hybrids have demonstrated efficacy against Mycobacterium tuberculosis, particularly multidrug-resistant strains. This is attributed to their ability to inhibit key bacterial enzymes like enoyl-acyl carrier protein reductase (InhA) .

Anti-inflammatory Effects

Molecular docking studies suggest that similar compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), making them promising candidates for anti-inflammatory drug development .

Molecular Docking Insights

Docking studies on related compounds reveal strong binding affinities with bacterial and viral enzymes. Key findings include:

  • High hydrogen bonding interactions with active site residues.

  • Favorable hydrophobic interactions due to the fluorophenyl substituent.
    These results highlight the potential of this compound for further optimization in drug discovery pipelines.

Applications in Medicinal Chemistry

This compound represents a promising lead molecule for:

  • Development of broad-spectrum antimicrobial agents.

  • Antioxidant therapies targeting oxidative stress-related diseases.

  • Antitubercular drugs addressing resistance issues.

  • Anti-inflammatory treatments via enzyme inhibition.

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